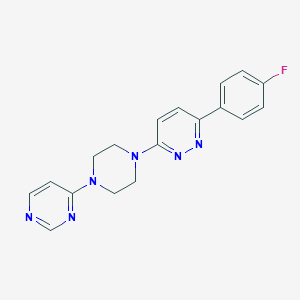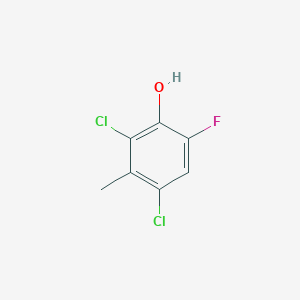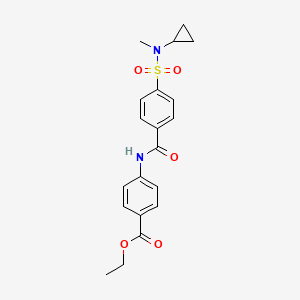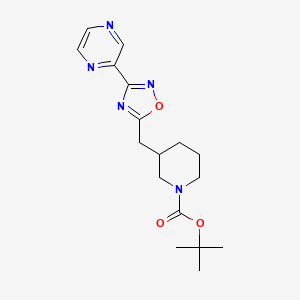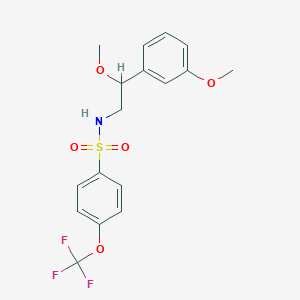
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as MMB-TS, is a chemical compound that has been synthesized for its potential use in scientific research. MMB-TS belongs to the class of sulfonamide compounds, which have been shown to have various biological activities.
Wissenschaftliche Forschungsanwendungen
Vasospasm Treatment Research
One significant application of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide-related compounds is in the treatment of cerebral vasospasm following subarachnoid hemorrhage. A study by Zuccarello et al. (1996) explored the effectiveness of endothelin receptor antagonists in preventing vasospasm, which is a critical area of research for improving outcomes in patients with subarachnoid hemorrhage (Zuccarello et al., 1996).
Anticancer and Anti-HCV Applications
Another field of application is in the synthesis of derivatives with potential anticancer, anti-inflammatory, analgesic, and anti-HCV properties. Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their activities in these areas. Their research opens up possibilities for the development of new therapeutic agents targeting various diseases, including cancer and hepatitis C (Küçükgüzel et al., 2013).
Polymerization Applications
In the field of materials science, compounds related to N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide have been utilized in the polymerization of ethylene and acrylates. Skupov et al. (2007) investigated palladium-based polymerization catalysts and demonstrated their efficacy in forming high molecular weight polymers, indicating their potential use in creating new materials (Skupov et al., 2007).
Photosensitizers in Photodynamic Therapy
Compounds with structural similarities have also been explored as photosensitizers for photodynamic therapy, a treatment modality for cancer. Pişkin et al. (2020) synthesized a new zinc phthalocyanine derivative that showed high singlet oxygen quantum yield, a crucial property for effective photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Conformation and Assembly in Crystal Structure
The influence of chemical modifications on the conformation and crystal structure of arylsulfonamide para-alkoxychalcones has been studied by Castro et al. (2013). Their research provides insights into how small changes in chemical structure can significantly impact molecular conformation and crystal packing, which is vital for the development of pharmaceuticals and materials (Castro et al., 2013).
Eigenschaften
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO5S/c1-24-14-5-3-4-12(10-14)16(25-2)11-21-27(22,23)15-8-6-13(7-9-15)26-17(18,19)20/h3-10,16,21H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFZSIXFWNDLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

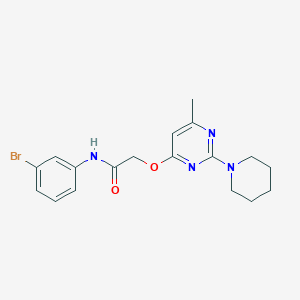
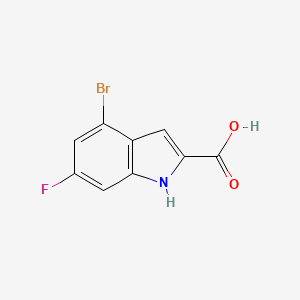
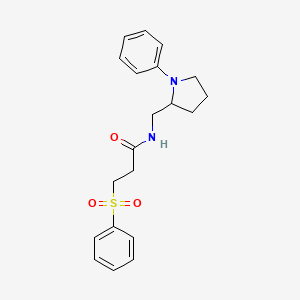
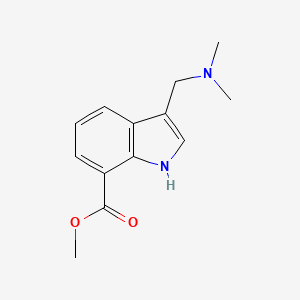
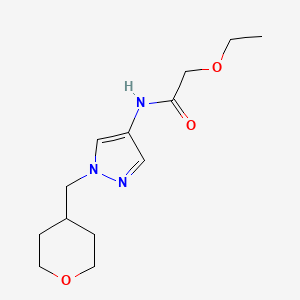
![7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

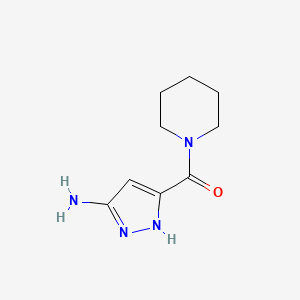
![N-(3-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2927950.png)
